![molecular formula C7H6N2O4 B1365192 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone CAS No. 4889-98-9](/img/structure/B1365192.png)

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone

Overview

Description

“3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone” is a cyclic molecule that has gained increasing interest among scientists due to its unique properties and potential applications in various fields of research and industry. The molecule has a molecular weight of 154.2526 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of interest in the field of chemistry . Various synthetic routes have been explored for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .

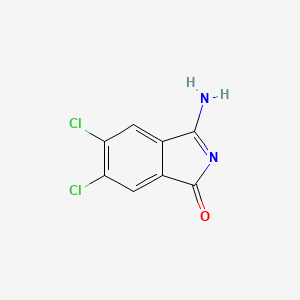

Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file . The molecule has a formula of C9H18N2 .

Chemical Reactions Analysis

Many derivatives of “this compound” are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Scientific Research Applications

Synthesis and Characterization

- 3,7-Diaza-bicyclo[3.3.1]nonane derivatives have been synthesized and characterized, revealing preferences for certain conformations and structural characteristics. For example, N-acyl derivatives of this compound have shown a preference for twin-chair conformation, significantly influenced by the orientation of phenyl groups (Ponnuswamy et al., 2016).

Chemical Structure Analysis

- Detailed analysis of the molecular structure and spectral data of various derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane has been conducted, providing insights into their chemical shifts and conformations (Vijayakumar & Sundaravadivelu, 2005).

Interaction with Receptors

- The 3,7-Diaza-bicyclo[3.3.1]nonane scaffold has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Modifications of this compound have shown varying affinities and selectivity for certain receptor subtypes, highlighting its potential in receptor-targeted applications (Eibl et al., 2013).

Catalysis and Chemical Synthesis

- Certain derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane have been used as catalysts in chemical syntheses, such as in the preparation of spiropyran derivatives. This showcases the utility of these compounds in facilitating complex chemical reactions (Moosavi‐Zare et al., 2016).

Drug Delivery Systems

- The 3,7-Diaza-bicyclo[3.3.1]nonane scaffold has been incorporated into liposomal delivery systems. These systems can be sensitive to environmental stimuli, such as pH changes, enhancing the release of compounds from liposomes, indicating potential in targeted drug delivery (Veremeeva et al., 2021).

Conformational Studies

- Extensive studies on the conformational behavior of 3,7-Diaza-bicyclo[3.3.1]nonane derivatives have been performed, including analysis of their energetics and conformational preferences. This research is essential for understanding the molecular behavior of these compounds in various applications (Pisarev et al., 2018).

Antibacterial Activity

- Some derivatives of 3,7-Diaza-bicyclo[3.3.1]nonane have been evaluated for their antibacterial properties, indicating their potential application in developing new antibacterial agents (Balaji et al., 2015).

Future Directions

Mechanism of Action

Target of Action

It’s known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Mode of Action

It’s known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .

Biochemical Pathways

It’s known that many derivatives of bicyclo[331]nonane have shown significant anticancer activities .

properties

IUPAC Name |

3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVWSEJMJPHQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC(=O)C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

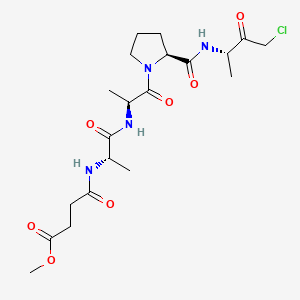

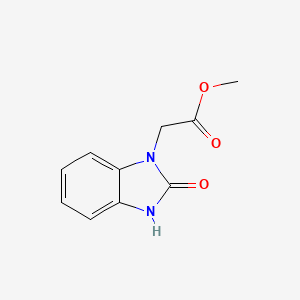

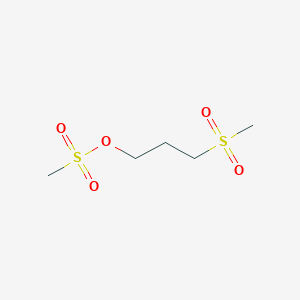

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)